molecular formula C4H5KO3 B6268884 potassium 4-hydroxybut-2-enoate CAS No. 1909358-83-3

potassium 4-hydroxybut-2-enoate

Cat. No.: B6268884
CAS No.: 1909358-83-3
M. Wt: 140.2
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Description

Potassium 4-hydroxybut-2-enoate (CAS 1909358-83-3) is a potassium salt of 4-hydroxybut-2-enoic acid with the molecular formula C₄H₅KO₃ and a molecular weight of 140.18 . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its key research value lies in its application as a building block for the synthesis of complex natural products, notably in the total synthesis of polyhydroxylated pyrrolizidine alkaloids such as (+)-hyacinthacine C₃ . In this context, it is utilized in a Wittig olefination reaction to extend the carbon chain of a pyrrolidine precursor, a crucial step in constructing the alkaloid's core structure . These alkaloids are of significant scientific interest due to their potent glycosidase inhibitory activities, which makes them candidates for investigating potential therapeutic applications in areas like diabetes, cancer, and viral infections . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

1909358-83-3

Molecular Formula

C4H5KO3

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Laboratory-Scale Procedure

In a typical protocol, sorbic acid is dissolved in deionized water under constant stirring at 25–30°C. Aqueous KOH (45–50% w/v) is added dropwise to maintain a controlled pH between 7.5 and 8.0. The reaction is summarized as:

C6H8O2+KOHC6H7KO2+H2O\text{C}6\text{H}8\text{O}2 + \text{KOH} \rightarrow \text{C}6\text{H}7\text{KO}2 + \text{H}_2\text{O}

The mixture is then concentrated under reduced pressure, and the product is crystallized by cooling to 5°C. Filtration and vacuum drying yield a white crystalline solid with a purity >98%.

Industrial Adaptations

Large-scale production employs continuous flow reactors to enhance heat dissipation and reaction homogeneity. For instance, a tubular reactor operating at 50°C with a residence time of 20–30 minutes achieves a yield of 92–95%. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Temperature25–30°C50°C
Reaction Time2–3 hours20–30 minutes
Yield85–90%92–95%
Purity>98%>99%

Industrial processes prioritize cost efficiency by recycling unreacted sorbic acid and optimizing KOH stoichiometry.

Hydrolysis of Ethyl 4-Bromobut-2-enoate Followed by Neutralization

An alternative route involves the hydrolysis of ethyl 4-bromobut-2-enoate to 4-hydroxybut-2-enoic acid, followed by neutralization with KOH. This two-step method is advantageous when sorbic acid is unavailable or cost-prohibitive.

Step 1: Hydrolysis of Ethyl 4-Bromobut-2-enoate

In a round-bottom flask, ethyl 4-bromobut-2-enoate (10 mmol) is refluxed with aqueous KOH (21 mmol) at 100°C for 2 hours. The reaction mechanism proceeds via nucleophilic substitution:

CH2=CHCHBrCOOEt+2KOHCH2=CHCH(OH)COOK+KBr+EtOH\text{CH}2=\text{CHCHBrCOOEt} + 2\text{KOH} \rightarrow \text{CH}2=\text{CHCH(OH)COOK} + \text{KBr} + \text{EtOH}

After acidification with HCl, the free acid (4-hydroxybut-2-enoic acid) is extracted with ethyl acetate and dried over MgSO₄.

Step 2: Neutralization to Potassium Salt

The isolated 4-hydroxybut-2-enoic acid is dissolved in water and neutralized with KOH to pH 7.5–8.0. Crystallization and drying yield this compound with a 53% overall yield.

EnzymeEC NumberFunction
Succinyl-CoA reductase1.2.1.76Converts succinyl-CoA to succinate semialdehyde
4-Hydroxybutyrate dehydrogenase1.1.1.61Oxidizes succinate semialdehyde to 4-hydroxybut-2-enoate

This approach remains experimental but offers scalability for green chemistry applications.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

  • Neutralization of sorbic acid provides the highest yields (85–95%) but requires high-purity sorbic acid.

  • Ester hydrolysis offers moderate yields (53%) and flexibility in starting materials but involves multi-step purification.

  • Biocatalytic methods are nascent, with yields yet to be optimized for industrial use.

Industrial Viability

Continuous flow reactors outperform batch processes in energy efficiency and output, making neutralization the preferred commercial method. Hydrolysis routes are reserved for specialty applications where sorbic acid is inaccessible.

Chemical Reactions Analysis

Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Under specific conditions, it can be reduced to form saturated compounds.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents employed .

Scientific Research Applications

Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: Its antimicrobial properties make it useful in studies related to microbial inhibition and preservation.

    Medicine: It is investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and prevent microbial growth.

Mechanism of Action

The antimicrobial action of potassium 4-hydroxybut-2-enoate is primarily due to its ability to inhibit the growth of mold, yeast, and some bacteria. It disrupts the cell membrane of microorganisms, leading to cell death. The compound targets the cell membrane and interferes with the transport of essential nutrients and ions, ultimately inhibiting microbial growth.

Comparison with Similar Compounds

Ester Derivatives: Ethyl and Methyl 4-Hydroxybut-2-enoate

Ethyl and methyl esters of 4-hydroxybut-2-enoate are neutral derivatives that replace the potassium counterion with alkyl groups. Key differences include:

Property Potassium 4-Hydroxybut-2-enoate Ethyl (E)-4-Hydroxybut-2-enoate Methyl (E)-4-Hydroxybut-2-enoate
CAS Number Not explicitly provided 10080-68-9 10080-68-9 (isomer-specific)
Molecular Weight ~172.2 (calculated) 130.14 ~130 (similar to ethyl ester)
Physical State Likely solid (salt form) Liquid or low-melting solid Liquid
Solubility High (ionic nature) Organic-soluble Organic-soluble
Applications Biocatalysis intermediates Research chemicals Synthetic intermediates
  • Functional Impact : The ester derivatives lack ionic character, reducing their solubility in aqueous systems compared to the potassium salt. This makes them more suitable for organic-phase reactions.

4-Oxo Derivatives: Substituted But-2-enoates

4-Oxo derivatives, such as (E)-4-oxo-4-phenylbut-2-enoic acid, differ in the substitution of the hydroxyl group with a ketone and aryl/alkyl groups. Key distinctions:

Property This compound (E)-4-Oxo-4-phenylbut-2-enoic Acid
Functional Group -OH at C4 -O-(aryl/alkyl) and =O at C4
Synthesis Enzymatic reduction Chemical synthesis (e.g., acid-catalyzed ester hydrolysis)
Melting Point Not reported 72.9–205.5°C (varies by substituent)
Biological Activity Metabolic intermediate Protein kinase B inhibitors
  • Structural Impact: The 4-oxo group introduces electrophilic character, enabling interactions with biological targets like kinases, unlike the hydroxyl group in this compound.

Other Carboxylate Salts: Sodium and Substituted Variants

Sodium salts and structurally complex carboxylates share ionic properties but differ in counterions and substituents:

Property This compound Sodium (E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate Sodium 2-(1H-indol-3-yl)acetate
Counterion K⁺ Na⁺ Na⁺
Substituents -OH at C4 -Cl and -OH at C4 Indole ring at C2
Similarity Score N/A N/A 0.92 (structural similarity)
  • Substituted variants (e.g., chlorophenyl or indole groups) introduce steric and electronic effects, altering reactivity and biological function .

Q & A

Q. What are the recommended synthesis methodologies for potassium 4-hydroxybut-2-enoate, and how can reaction conditions be optimized?

this compound is typically synthesized via neutralization of 4-hydroxybut-2-enoic acid with potassium hydroxide. To optimize yield, stoichiometric ratios (e.g., 1:1 molar ratio of acid to base) and solvent selection (e.g., aqueous ethanol) are critical. Reaction monitoring via pH titration ensures complete neutralization. Post-synthesis, recrystallization from hot water or ethanol removes impurities . Characterization should include NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm enol tautomerism and FTIR to verify carboxylate formation (C=O stretching ~1600 cm⁻¹) .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Hydrogen bonding networks are analyzed using X-ray crystallography. SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 generates graphical representations of hydrogen bonds . Graph set analysis (e.g., Etter’s notation) categorizes motifs like chains (C) or rings (R), with attention to donor-acceptor distances (typically 2.6–3.0 Å for O–H···O bonds) . For example, potassium coordination may form infinite chains via O–H···K interactions, influencing crystal packing .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR shifts or IR bands) require cross-validation. For instance, variable-temperature NMR can identify dynamic equilibria (e.g., keto-enol tautomerism). High-resolution mass spectrometry (HRMS) confirms molecular integrity, while computational methods (DFT) model vibrational spectra to assign ambiguous peaks . If crystallographic data conflicts with solution-phase observations, consider solvent effects or polymorphism by comparing PXRD patterns of bulk samples vs. single crystals .

Q. How can researchers design experiments to probe the biological activity of this compound while minimizing interference from its tautomeric forms?

Stabilize the dominant tautomer using pH control (e.g., buffer at physiological pH 7.4). Isothermal titration calorimetry (ITC) quantifies binding affinity to biological targets (e.g., enzymes), while <sup>13</sup>C-labeled analogs tracked via LC-MS/MS differentiate metabolic pathways. For in vitro assays, use deuterated solvents (D2O) to suppress tautomerism during NMR-based activity studies .

Q. What advanced computational methods predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the enolate’s LUMO may guide alkylation regioselectivity. Molecular dynamics simulations model solvation effects, while QM/MM hybrid methods study enzyme-catalyzed reactions (e.g., decarboxylation). Validate predictions with kinetic isotope effects (KIE) or isotopic labeling .

Methodological Considerations

Q. How should raw crystallographic data for this compound be processed to ensure reproducibility?

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Ensure completeness > 95% and Rint < 0.05.
  • Refinement: SHELXL refines anisotropic displacement parameters. Validate with R-factors (R1 < 0.05 for I > 2σ(I)) and check for residual electron density peaks (< 1 eÅ⁻³) .
  • Deposition: Submit CIF files to the Cambridge Structural Database (CSD) with full experimental details (temperature, pressure) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Bootstrap resampling (n = 1000 iterations) estimates confidence intervals. For multi-target effects, apply principal component analysis (PCA) to separate primary vs. off-target activities. Report p-values with Bonferroni correction for multiple comparisons .

Data Presentation and Ethics

Q. How should large datasets (e.g., crystallographic, spectroscopic) be structured in publications to enhance clarity?

  • Tables: Include processed data (e.g., bond lengths/angles, coupling constants) in the main text. Raw data (e.g., diffraction images) go to supplementary materials or repositories like Zenodo .
  • Figures: Use ORTEP-3 for crystal structure diagrams; label symmetry codes for hydrogen bonds. For spectra, annotate key peaks and baseline corrections .

Q. What ethical guidelines apply to studies exploring the toxicological profile of this compound?

Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). For in vivo work, obtain ethics approval (IACUC) and follow ARRIVE 2.0 guidelines for reporting. Disclose conflicts of interest, especially if collaborating with suppliers .

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